molecular formula C16H17N3O2 B5131446 2-amino-7,7-dimethyl-5-oxo-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7,7-dimethyl-5-oxo-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B5131446
M. Wt: 283.32 g/mol
InChI Key: UESVKACFLFPBGT-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-5-oxo-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a polyfunctionalized 4H-chromene derivative characterized by:

  • A 2-amino group at position 2.
  • A 1H-pyrrol-2-yl substituent at position 3.
  • Two methyl groups at position 7 (7,7-dimethyl).
  • A ketone moiety at position 4.
  • A nitrile group at position 3.

This compound belongs to a class of chromenes known for their biological relevance, including anticancer and apoptosis-inducing activities . Its rigid bicyclic chromene scaffold and electron-rich pyrrole substituent contribute to unique molecular interactions and stability, as evidenced by its high melting point (>300°C) .

Properties

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-(1H-pyrrol-2-yl)-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-16(2)6-11(20)14-12(7-16)21-15(18)9(8-17)13(14)10-4-3-5-19-10/h3-5,13,19H,6-7,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESVKACFLFPBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=CN3)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common approach is the one-pot three-component combinatorial synthesis . This method involves the reaction of 1H-pyrrol-2-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in the presence of a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at temperatures ranging from 60-65°C in ethanol for 60-90 minutes. The reaction proceeds through a series of steps including condensation, cyclization, and nitrile formation to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to ensure high yield and purity. This involves optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve efficient production. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,7-dimethyl-5-oxo-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the compound to its corresponding oxidized derivatives.

  • Reduction: : Reduction of the nitrile group to an amine.

  • Substitution: : Replacement of the pyrrole group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for the reduction of the nitrile group.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

  • Oxidation: : Oxidized derivatives of the chromene core.

  • Reduction: : Primary amine derivatives.

  • Substitution: : Substituted chromene derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Compound 1 has been investigated for its potential anticancer properties. Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, the compound's ability to induce apoptosis in breast cancer cells has been documented, suggesting a pathway for further development as an anticancer agent .
  • Antimicrobial Properties : Research has shown that the chromene structure can enhance the antimicrobial activity of certain compounds. Compound 1's derivatives have been tested against bacterial strains like Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
  • Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) : Due to its unique electronic properties, compound 1 is being explored for use in OLED technology. Its ability to act as a light-emitting layer could enhance the efficiency and color purity of OLED devices .
  • Polymer Chemistry : The incorporation of chromene derivatives into polymer matrices has shown promise in developing materials with enhanced thermal stability and mechanical properties. This application is particularly relevant for creating advanced composites used in aerospace and automotive industries .

Organic Synthesis

  • Building Block for Synthesis : Compound 1 serves as a versatile building block in organic synthesis due to its reactive functional groups. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions .
  • Synthesis of Novel Derivatives : Researchers are actively synthesizing derivatives of compound 1 to explore their biological activities and optimize their properties for specific applications. This includes modifications aimed at enhancing solubility or bioavailability .

Case Studies

StudyFocusFindings
Elgemeie et al., 2002Anticancer ActivityIdentified cytotoxic effects against breast cancer cell lines; apoptosis induction observed.
Attia et al., 1997Antimicrobial PropertiesSignificant inhibition against Staphylococcus aureus and E. coli.
Cai et al., 2012Material ScienceExplored potential use in OLEDs; showed promise as a light-emitting layer.
Nesterov et al., 2004Organic SynthesisUtilized as a building block for synthesizing complex organic molecules.

Mechanism of Action

The mechanism by which 2-amino-7,7-dimethyl-5-oxo-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Pyrrole-containing derivatives (e.g., the target compound) exhibit higher thermal stability (>300°C) compared to aryl-substituted analogs (e.g., 207–208°C for 6g) due to intramolecular hydrogen bonding and rigid packing .

Crystallographic and Conformational Analysis

Crystal structures reveal distinct packing patterns and hydrogen-bonding networks:

Compound Crystal System Hydrogen Bonding Conformation
Target N/A* N/A Likely half-boat cyclohexyl ring
Thiophene analog Triclinic (P1) N–H⋯N, N–H⋯O 2D supramolecular network
Phenyl analog Monoclinic N–H⋯O Planar pyran ring

Biological Activity

2-Amino-7,7-dimethyl-5-oxo-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound belonging to the class of chromene derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibition properties. This article reviews the biological activities associated with this specific compound, focusing on its potential as a therapeutic agent.

The molecular formula of the compound is C18H18N2O2C_{18}H_{18}N_{2}O_{2} with a molecular weight of 294.3 g/mol. The structure features a chromene core substituted with a pyrrole ring and an amino group, which are crucial for its biological activity.

1. Tyrosinase Inhibition

Recent studies have highlighted the compound's potential as a tyrosinase inhibitor, which is significant for treating hyperpigmentation disorders. Tyrosinase is an enzyme critical in melanin production; thus, its inhibition can reduce skin pigmentation.

In Vitro Studies:

  • The compound was tested against mushroom tyrosinase and exhibited competitive inhibition with an IC50 value of 35.38 ± 2.12 µM , indicating strong inhibitory activity compared to kojic acid (a known tyrosinase inhibitor) .

Kinetic Studies:

  • Kinetic analysis demonstrated that the compound's mechanism of action involves π-π stacking and hydrogen bonding interactions within the enzyme's active site .
CompoundIC50 (µM)Type of Inhibition
2-Amino-7,7-dimethyl...35.38 ± 2.12Competitive
Kojic AcidN/APositive Control

2. Anticancer Activity

Chromene derivatives have shown promise in anticancer research due to their ability to induce apoptosis in cancer cells. The structural features of 2-amino-chromenes may enhance their interaction with cancer cell pathways.

Case Studies:

  • In various preclinical studies, derivatives similar to this compound have demonstrated cytotoxicity against several cancer cell lines, including breast and prostate cancer cells . The mechanisms often involve modulation of apoptotic pathways and cell cycle arrest.

3. Antimicrobial Properties

Some studies have reported that chromene derivatives possess antimicrobial activities against various pathogens.

Research Findings:

  • The compound has been evaluated for antibacterial and antifungal activities. Preliminary results suggest moderate efficacy against certain strains of bacteria and fungi .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies indicate that the compound can effectively bind to tyrosinase and other relevant enzymes due to its structural conformation.

Q & A

Q. What are the optimized synthetic routes for preparing 2-amino-7,7-dimethyl-5-oxo-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via a one-pot multicomponent reaction involving substituted aldehydes, malononitrile, and dimedone derivatives. Green chemistry approaches (e.g., solvent-free conditions or ethanol as a solvent) yield higher purity (80–85%) compared to traditional methods, as confirmed by IR (2207 cm⁻¹ for CN stretch) and ¹H NMR (δ 10.90 ppm for NH stretch) . Key parameters include:

  • Catalyst : Piperidine or L-proline (10 mol%) for accelerating Knoevenagel-Michael cyclization.
  • Temperature : 80–90°C for 3–5 hours.
  • Workup : Recrystallization from ethanol or DMSO to remove unreacted dimedone.

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its solid-state conformation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.5931 Å, b = 8.7409 Å, c = 11.0695 Å) reveal a chair-like conformation of the tetrahydrochromene ring. Key stabilizing interactions include:

  • Hydrogen bonds : N–H···O (2.89–3.12 Å) between the amino group and carbonyl oxygen.
  • C–H···π interactions : Between pyrrole protons and the chromene ring (3.45 Å) .
  • Packing diagrams : Show layered arrangements due to van der Waals forces from methyl groups .

Q. What spectroscopic techniques are critical for confirming the structure and functional groups of this compound?

Methodological Answer:

  • IR spectroscopy : Peaks at 3361 cm⁻¹ (NH₂), 2207 cm⁻¹ (C≡N), and 1678 cm⁻¹ (C=O) confirm functional groups .
  • ¹H NMR : Signals at δ 0.93 and 1.08 ppm (geminal dimethyl groups), δ 4.38 ppm (methine proton), and δ 10.90 ppm (NH) validate substitution patterns .
  • 13C NMR : Resonances at 195 ppm (C=O) and 118 ppm (C≡N) are diagnostic .

Advanced Research Questions

Q. How do substituents on the pyrrole and chromene rings influence the compound’s bioactivity, and what structural analogs show enhanced antimicrobial properties?

Methodological Answer: Substituent effects are studied via SAR (structure-activity relationship) assays:

  • Pyrrole substitution : Electron-withdrawing groups (e.g., trifluoromethyl) enhance antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) compared to unsubstituted analogs .
  • Chromene modification : 4-Aryl groups (e.g., 4-methylphenyl) improve antioxidant activity (IC₅₀ = 18 µM in DPPH assays) by stabilizing radical intermediates .
  • Data contradiction : Some analogs with bulky substituents (e.g., 4-(dimethylamino)phenyl) show reduced solubility, limiting bioactivity despite favorable in vitro results .

Q. What computational methods are used to model the compound’s electronic properties and predict reactivity?

Methodological Answer:

  • DFT calculations : B3LYP/6-311G(d,p) basis sets optimize geometry and predict HOMO-LUMO gaps (ΔE = 4.2 eV), indicating nucleophilic reactivity at the cyano group .
  • Molecular docking : AutoDock Vina simulates binding to E. coli DNA gyrase (binding energy = −9.2 kcal/mol), correlating with experimental MIC values .
  • MD simulations : Analyze stability in aqueous solutions (RMSD < 2.0 Å over 50 ns), critical for drug delivery design .

Q. How can synthetic byproducts or stereochemical impurities be identified and resolved during scale-up?

Methodological Answer:

  • HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water gradient) separate diastereomers (retention times: 8.2 vs. 9.5 min) .
  • Chiral SFC : Supercritical CO₂ with ethanol co-solvent resolves enantiomers (ee > 98%) using amylose-based columns .
  • Crystallization screening : Polymorph control via solvent-antisolvent pairs (e.g., DMSO/water) minimizes racemization .

Q. What mechanistic insights explain the compound’s fluorescence properties, and how can they be exploited in bioimaging?

Methodological Answer:

  • Fluorescence spectroscopy : Emission at 450 nm (λ_ex = 360 nm) arises from π→π* transitions in the chromene-pyrrole system. Quantum yield (Φ = 0.32) is pH-sensitive .
  • Cell imaging : Live HeLa cells stained with 10 µM compound show nucleolar localization (λ_em = 460 nm), suggesting RNA/DNA binding .
  • Limitation : Photobleaching after 5 minutes under UV light necessitates co-staining with photostable probes .

Q. How do conflicting crystallographic data from different analogs inform structural optimization strategies?

Methodological Answer:

  • Case study : Analogs with 4-(trifluoromethyl)phenyl groups exhibit distorted chair conformations (dihedral angle = 12.5° vs. 8.2° in parent compound), reducing thermal stability (T_dec = 215°C vs. 295°C) .
  • Resolution : Hybrid DFT/SC-XRD analysis identifies steric clashes between substituents and methyl groups, guiding substitution at less hindered positions .

Q. What in vitro assays validate the compound’s proposed mechanism of action against microbial targets?

Methodological Answer:

  • Time-kill assays : 2× MIC (25 µg/mL) reduces C. albicans viability by 3-log within 6 hours, suggesting fungicidal activity .
  • β-galactosidase inhibition : IC₅₀ = 35 µM, linked to disruption of bacterial quorum sensing .
  • Contradiction : Poor correlation between enzyme inhibition and whole-cell activity (e.g., Gram-negative bacteria with efflux pumps) necessitates permeability enhancers .

Q. How can the compound’s stability under physiological conditions be improved for therapeutic applications?

Methodological Answer:

  • pH stability : Degradation studies (pH 1–9, 37°C) show t₁/₂ = 2 hours in gastric fluid vs. 24 hours in PBS (pH 7.4). Enteric coatings or prodrug strategies (e.g., acetylated NH₂) are recommended .
  • Lyophilization : Cryoprotectants (trehalose/mannitol) maintain >90% activity after 6 months at −20°C .

Q. Tables

Table 1. Key Crystallographic Data

ParameterValue
Space groupP1
Unit cell volume (ų)743.71
Z2
R-factor0.045
C–C bond length (Å)1.522 (mean)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-7,7-dimethyl-5-oxo-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-7,7-dimethyl-5-oxo-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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